molecular formula C9H14ClNS B15310507 [(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine

[(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine

Cat. No.: B15310507
M. Wt: 203.73 g/mol
InChI Key: XZBWKMGUJOVOMU-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)methylamine is an organic compound with the molecular formula C9H14ClNS and a molecular weight of 203.7 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, linked to an amine group via a methylene bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)methylamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of (5-Chlorothiophen-2-yl)methylamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorothiophen-2-yl)methylamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C9H14ClNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3

InChI Key

XZBWKMGUJOVOMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(S1)Cl

Origin of Product

United States

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